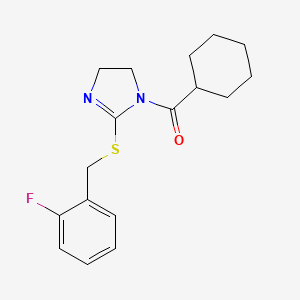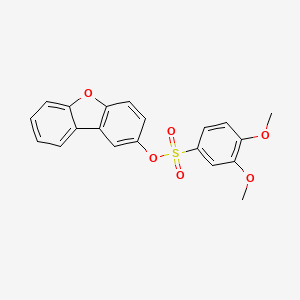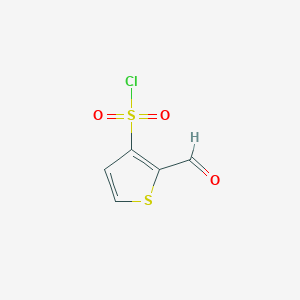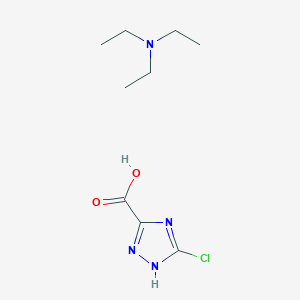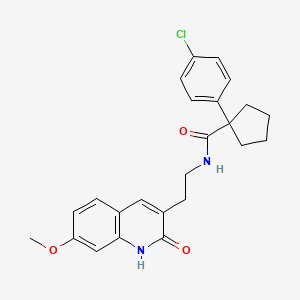![molecular formula C22H24FN3O2S B2613362 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 958612-97-0](/img/structure/B2613362.png)
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” is a compound with the molecular formula C16H18FN3O3S . It has a molecular weight of 351.4 g/mol . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring, a thiophene ring, and an adamantane moiety . The InChI string for the compound is "InChI=1S/C16H18FN3O3S/c1-10(2)7-15(21)18-16-13-8-24(22,23)9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21)" .Physical and Chemical Properties Analysis
The compound has a molecular weight of 351.4 g/mol, an XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 351.10529078 g/mol, a monoisotopic mass of 351.10529078 g/mol, a topological polar surface area of 89.4 Ų, a heavy atom count of 24, and a complexity of 570 .Scientific Research Applications
Analytical Properties and Identification
- A study by Jia et al. (2017) discusses the analytical properties of similar adamantane derivatives, emphasizing their identification through techniques like liquid chromatography-quadrupole time-of-flight-mass spectrometry and nuclear magnetic resonance spectroscopy. Such analytical methods could potentially be applied to the chemical for precise identification and characterization (Jia et al., 2017).
Synthesis and Antiviral Activity
- Moiseev et al. (2012) reported on the synthesis of new adamantane derivatives, including their activity against smallpox vaccine virus. This indicates the potential of adamantane derivatives, including the chemical , in antiviral research (Moiseev et al., 2012).
Kinase Inhibition for Cancer Treatment
- Schroeder et al. (2009) identified adamantane derivatives as potent and selective Met kinase inhibitors. This suggests the possible application of the chemical in the development of targeted cancer therapies (Schroeder et al., 2009).
Material Science Applications
- Research by Chern et al. (1998) and Liaw et al. (1999) into polyamides containing adamantane moieties highlights the potential use of adamantane derivatives in the development of new materials with desirable properties like high thermal stability and tensile strength (Chern et al., 1998); (Liaw et al., 1999).
Noncovalent Interaction Studies
- El-Emam et al. (2020) explored the noncovalent interactions in adamantane-thiadiazole hybrid derivatives, suggesting that the chemical could be studied for its intermolecular interactions, which are crucial in drug design and crystal engineering (El-Emam et al., 2020).
Antimicrobial Agents
- Eisa et al. (1990) synthesized adamantane derivatives as potential antimicrobial agents, indicating that the chemical may have applications in developing new antimicrobial drugs (Eisa et al., 1990).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c23-16-1-3-17(4-2-16)26-20(18-11-29(28)12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBOCEUAIRZIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)
![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)

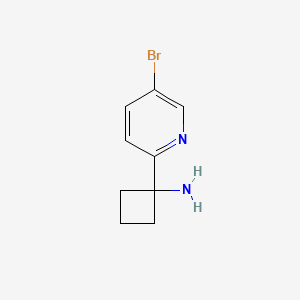

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)
![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)

